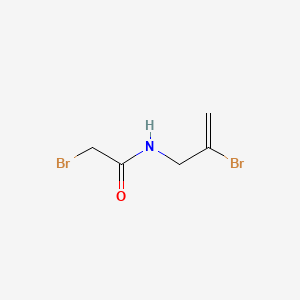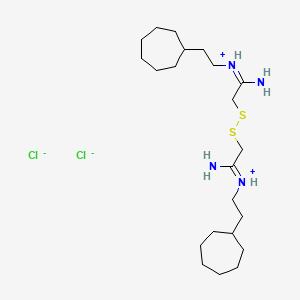
2,2'-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a disulfide bond, which is central to its reactivity and applications. It is often used in various scientific research fields due to its ability to undergo specific chemical reactions and interact with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride typically involves the formation of the disulfide bond through oxidative coupling of thiol precursors. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Methanol, ethanol, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate redox states in cells.
Industry: Utilized in the production of polymers and other materials that require specific disulfide linkages.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bridges. These interactions can affect the structure and function of proteins, influencing various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiobis(ethylamine)
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(5-nitropyridine)
Uniqueness
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is unique due to its specific structure, which includes a cycloheptyl group and an acetamidine moiety. These structural features confer distinct reactivity and biological activity compared to other disulfide-containing compounds. Its ability to form stable disulfide bonds and interact with a variety of biological molecules makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
40284-20-6 |
|---|---|
Molecular Formula |
C22H44Cl2N4S2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[1-amino-2-[[2-amino-2-(2-cycloheptylethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(2-cycloheptylethyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-13-19-9-5-1-2-6-10-19)17-27-28-18-22(24)26-16-14-20-11-7-3-4-8-12-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
InChI Key |
YMUSDEONEHBNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC[NH+]=C(CSSCC(=[NH+]CCC2CCCCCC2)N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


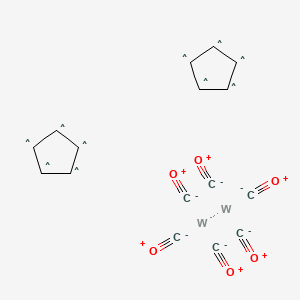



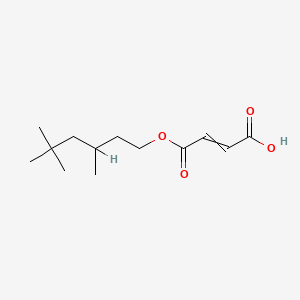
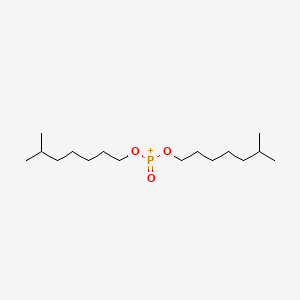

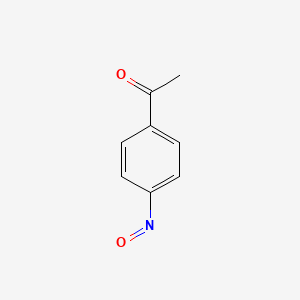
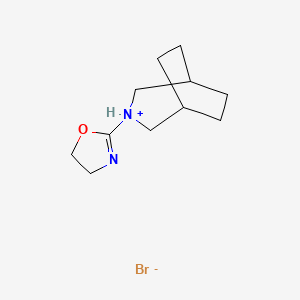
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
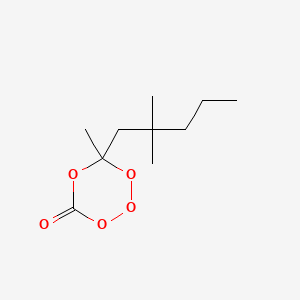
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)

